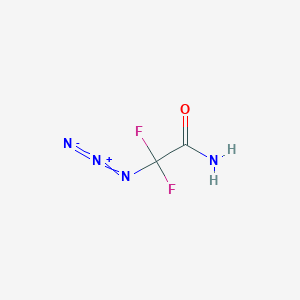

Azidodifluoroacetamide

Description

Conceptual Framework of Fluorinated Azide (B81097) Chemistry

The chemistry of fluorinated azides, including azidodifluoroacetamide, is built upon the foundational principles of azide chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.com This reaction's reliability and specificity have made organic azides popular building blocks in life sciences. sigmaaldrich.com The introduction of fluorine atoms into the azide molecule, as seen in azidodifluoroacetamide, imparts unique properties. The strong electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity of the azide group. For instance, azidodifluoroacetamides exhibit a reaction rate approximately 1000 times faster than non-fluorinated alkyl azides in certain cycloaddition reactions. scribd.com This enhanced reactivity is attributed to the stabilization of negative charge in the transition state by the electron-withdrawing substituents. scribd.com

Fluorinated azides also serve as valuable probes for ¹⁹F NMR spectroscopy, a powerful analytical technique, especially in fragment-based drug discovery. sigmaaldrich.com The presence of magnetically equivalent fluorine atoms allows for sensitive detection and monitoring of molecular interactions. sigmaaldrich.com

Historical Development and Synthetic Significance of Azidodifluoroacetamide

While the broader field of fluorinated organic compounds has been crucial in pharmaceuticals for over half a century, the specific development of small, fluorinated azides like azidodifluoroacetamide for widespread use has been more recent. sigmaaldrich.comresearchgate.net Initially, concerns about the safety and commercial availability of small-molecule fluoroalkyl azides limited their application. sigmaaldrich.com However, the development of safer, easy-to-handle solutions, often supplied in dilute forms, has paved the way for their broader adoption. sigmaaldrich.com

The synthetic significance of azidodifluoroacetamide lies in its ability to directly introduce the rare and valuable difluorocarboxamide moiety into molecules. sigmaaldrich.com This functional group is of particular interest in medicinal chemistry. The derivatives of azidodifluoroacetic acid, including the amide, are expected to have significantly lower pKa values compared to their non-fluorinated analogs, which can offer advantages in drug design. sigmaaldrich.com

Current Research Landscape and Future Trajectories for Azidodifluoroacetamide

The current research landscape for azidodifluoroacetamide is dynamic and expanding, with a significant focus on its applications in medicinal chemistry, materials science, and bioorthogonal chemistry. rand.orgfrontiersin.orgmdpi.comresearchgate.netarthritisaustralia.com.au Researchers are actively exploring its use in the synthesis of novel bioactive molecules and advanced materials. ucd.ieepfl.chmit.edurpi.edu The ability to readily synthesize N-difluoromethyltriazoles through click chemistry with azidodifluoroacetamide and alkynes is a key area of investigation. researchgate.net These triazoles can serve as precursors to a variety of other functional groups, further highlighting the versatility of this building block. sigmaaldrich.com

Future research is expected to delve deeper into the unique reactivity of azidodifluoroacetamide and its derivatives. This includes exploring new types of reactions beyond cycloadditions and further exploiting the influence of the difluoromethyl group on the biological activity and physical properties of molecules. The development of new catalysts and reaction conditions will also be crucial for expanding the synthetic utility of this compound. As our understanding of the intricate roles of fluorine in molecular design grows, azidodifluoroacetamide is poised to become an even more indispensable tool for chemists across various disciplines.

Structure

3D Structure

Properties

IUPAC Name |

2-azido-2,2-difluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2N4O/c3-2(4,1(5)9)7-8-6/h(H2,5,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQQWTYWSPQUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(N=[N+]=[N-])(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of Azidodifluoroacetamide

The physicochemical properties of a compound are the intrinsic physical and chemical characteristics that determine its behavior under various conditions. netzsch.com These properties are fundamental to understanding the reactivity, stability, and potential applications of a molecule like azidodifluoroacetamide. wuxiapptec.com

| Property | Value/Description |

| Molecular Formula | C₂H₂F₂N₄O a2bchem.com |

| Appearance | Not specified in the provided results. |

| Molecular Weight | 136.06 g/mol |

| Solubility | Soluble in various organic solvents. Its derivatives are noted for their use in aqueous conditions, suggesting some water solubility. sigmaaldrich.com |

| Stability | Generally, fluoroalkyl azides exhibit greater thermal stability compared to their non-fluorinated counterparts. cfplus.cz |

| Reactivity | The azide (B81097) group is highly reactive in cycloaddition reactions, particularly "click chemistry". The presence of two fluorine atoms enhances the electrophilicity of the azide, leading to accelerated reaction rates. sigmaaldrich.comscribd.com |

This table is generated based on available data and general principles of fluorinated compounds. Specific experimental values may vary.

Synthesis and Spectroscopic Characterization

The synthesis of azidodifluoroacetamide is a critical step in its application as a chemical reagent. While specific, detailed procedures for its synthesis are not extensively outlined in the provided search results, the general approach to synthesizing α-fluorinated azidoalkanes can be inferred. The synthesis of related compounds, such as 1-azido-1,1,2,2-tetrafluoroethane, involves the reaction of a polyfluorinated alkene with a nucleophilic azide (B81097) source. acs.org

Spectroscopic characterization is essential for confirming the structure and purity of the synthesized azidodifluoroacetamide.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum would show a signal for the amide protons (NH₂). |

| ¹³C NMR | The carbon NMR spectrum would exhibit a signal for the carbonyl carbon and a signal for the carbon atom attached to the fluorine and azide groups, which would be split due to coupling with the fluorine atoms. |

| ¹⁹F NMR | The fluorine NMR spectrum is a key characteristic. It would show a single resonance for the two equivalent fluorine atoms, providing a sensitive probe for monitoring reactions. sigmaaldrich.com |

| IR Spectroscopy | The infrared spectrum would be characterized by a strong, sharp absorption band around 2100 cm⁻¹, which is typical for the azide (N₃) stretching vibration. A strong absorption for the carbonyl (C=O) group of the amide would also be present. |

| Mass Spectrometry | Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. |

This table outlines the expected spectroscopic features of azidodifluoroacetamide based on its chemical structure and general spectroscopic principles.

Applications of Azidodifluoroacetamide in Advanced Organic Synthesis and Materials Science

Azidodifluoroacetamide in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and broad functional group tolerance. nih.govorganic-chemistry.org The incorporation of azidodifluoroacetamide into this reaction framework has opened new avenues for the synthesis of fluorinated 1,2,3-triazoles, which are valuable motifs in medicinal chemistry and materials science.

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Azidodifluoroacetamide.researchgate.netrsc.org

The CuAAC reaction involving azidodifluoroacetamide and terminal alkynes consistently and selectively yields 1,4-disubstituted 1,2,3-triazoles. researchgate.netrsc.org This high degree of regioselectivity is a hallmark of the copper-catalyzed process, which proceeds through a mechanism that directs the formation of the 1,4-isomer, in contrast to the thermal Huisgen cycloaddition that often produces a mixture of 1,4- and 1,5-regioisomers. nih.govorganic-chemistry.org The reaction of trifluoromethyl propargylamines with various azide (B81097) derivatives, including those structurally related to azidodifluoroacetamide, has been shown to produce 1,4-disubstituted 1,2,3-triazoles in good yields. researchgate.net This process offers a reliable entry into new trifluoromethyl peptidomimetics. researchgate.net

The reaction is typically carried out in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, in a variety of solvents, including aqueous mixtures. nih.govresearchgate.net The robustness and specificity of this reaction make it a powerful tool for constructing complex molecules containing the N-difluoromethyltriazole moiety.

Table 1: Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted Triazoles researchgate.netThis table is based on data from a study on the synthesis of new triazole-based trifluoromethyl scaffolds and serves as a representative example of the types of compounds that can be synthesized using CuAAC with fluorinated building blocks.

| Entry | R¹ | R² | Product | Yield (%) |

|---|---|---|---|---|

| 1 | -PMP | -Bn | 2a | 82 |

| 2 | -PMP | -CH₂CO₂Me | 2b | 92 |

| 3 | -PMP | -CH₂OCOC(CH₃)₃ | 2c | 73 |

| 4 | -PMP | -CH₂CH₂Ph | 2d | 83 |

| 5 | -PMP | -CH₂CH₂OH | 2e | 87 |

| 6 | -Bn | -Bn | 2f | 57 |

| 7 | -Bn | -CH₂COPh | 2g | 63 |

| 8 | -Bn | -CH₂CH₂Ph | 2h | 40 |

| 9 | -Bn | -(CH₂)₃OH | 2i | 73 |

Access to 4,5-Disubstituted 1,2,3-Triazoles via Azidodifluoroacetamide Reactions.sigmaaldrich.comnih.gov

While the standard CuAAC with terminal alkynes yields 1,4-disubstituted triazoles, strategies exist to access other substitution patterns. The synthesis of 1,5-disubstituted and fully substituted 1,4,5-trisubstituted 1,2,3-triazoles can be achieved through various methods, including the use of internal alkynes or alternative catalytic systems. rsc.orgnih.gov For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to selectively produce 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org

Furthermore, the synthesis of 4,5-disubstituted-1,2,3-triazoles can be accomplished through the cycloaddition of fluorinated azides with ketones that have multiple enolizable positions and electron-withdrawing groups. sigmaaldrich.com While direct examples involving azidodifluoroacetamide in these specific transformations are not extensively detailed in the provided search results, the general principles of these reactions suggest potential pathways for its use in creating more complex, multi-substituted triazole systems. The development of methods for the regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes further expands the toolkit for creating diverse fluorinated triazoles. rsc.org

Optimization of Catalytic Systems and Ligand Effects in Azidodifluoroacetamide-Involved CuAAC.nih.govbeilstein-journals.org

The efficiency and outcome of the CuAAC reaction can be significantly influenced by the choice of the copper catalyst and the coordinating ligands. nih.govbeilstein-journals.org While simple copper(I) salts are catalytically active, the use of ligands can enhance the reaction rate, improve solubility, and stabilize the active Cu(I) oxidation state. nih.govbeilstein-journals.org

Various ligands have been developed to optimize the CuAAC reaction, with N-donor ligands being particularly common. beilstein-journals.orgresearchgate.net For instance, tris(benzyltriazolyl)methyl amine (TBTA) and its derivatives are widely used to accelerate the reaction and protect the copper(I) catalyst from oxidation, especially in biological applications. nih.gov The nature of the amine ligand can also play a crucial role, affecting both the rate and chemoselectivity of the reaction. nih.gov In some systems, a combination of an amine base and an acid has been shown to be a highly efficient catalytic system. researchgate.net The development of encapsulated catalysts, which can be activated on demand, offers temporal control over the click reaction, further expanding its utility. nih.gov

Integration of Azidodifluoroacetamide into Peptidomimetic Design

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The unique structural features of azidodifluoroacetamide make it an attractive component for the design of novel peptidomimetic scaffolds.

Synthesis of Pseudotetrapeptides Incorporating Azidodifluoroacetamide-Derived Scaffolds.rsc.orgrsc.orgscispace.com

A significant application of azidodifluoroacetamide in peptidomimetic design is its use in the synthesis of pseudotetrapeptides. rsc.orgrsc.orgscispace.com These molecules are constructed by employing a "click chemistry" approach, where azidodifluoroacetamides are reacted with alkynes that are also linked to an amino acid. rsc.orgrsc.org This strategy allows for the direct and efficient formation of the pseudotetrapeptide backbone in excellent yields. rsc.orgrsc.org

The synthesis of the key azidodifluoroacetamide building blocks can be achieved from bromodifluoroester precursors. Two main synthetic routes have been explored: one involves first coupling the bromodifluoroester with an amino acid followed by azide substitution, while the other route reverses these steps. rsc.org This modular approach allows for the incorporation of various amino acid side chains, leading to a diverse library of pseudotetrapeptides.

Induction of β-Strand Mimics through N-difluoromethyltriazole Formation from Azidodifluoroacetamide.rsc.orgrsc.org

A key finding in the study of pseudotetrapeptides derived from azidodifluoroacetamide is the ability of the resulting N-difluoromethyltriazole scaffold to induce an extended conformation that mimics a β-strand. rsc.orgrsc.org The β-strand is a fundamental secondary structure element in proteins, and molecules that can adopt this conformation are of great interest for modulating protein-protein interactions. nih.gov

The constrained conformation of the N-difluoromethyltriazole core is attributed to intramolecular interactions involving the fluorine atoms, such as C-H---F and N-H---F hydrogen bonds. rsc.orgrsc.org These interactions help to lock the peptide backbone into an extended structure. Conformational analysis, including NMR studies, has provided evidence for this β-strand mimicry, with observed dihedral angles and coupling constants consistent with an extended conformation. rsc.orgnih.gov This ability to enforce a specific secondary structure makes azidodifluoroacetamide a valuable tool in the design of peptidomimetics with predictable and well-defined three-dimensional shapes.

Synthesis of Novel Fluoroalkylated Heterocyclic Systems

The transformation of azidodifluoroacetamide-derived triazoles into various heterocyclic systems represents a significant advancement in synthetic organic chemistry. These reactions, often proceeding through denitrogenative processes, provide access to novel fluoroalkylated building blocks with potential applications in medicinal chemistry and materials science.

Derivatization of Azidodifluoroacetamide into N-Perfluoroalkyl Imidazoles and Pyrroles

The synthesis of N-perfluoroalkyl imidazoles and pyrroles from triazoles derived from azidodifluoroacetamide showcases the versatility of rhodium-catalyzed transannulation reactions. These processes typically involve the reaction of an N-perfluoroalkyl-1,2,3-triazole with a suitable reaction partner under microwave irradiation. sigmaaldrich.comnsf.gov

For the synthesis of N-perfluoroalkyl imidazoles, nitriles are employed as the reaction partners. sigmaaldrich.comnih.govnih.govbeilstein-journals.org The rhodium(II) catalyst facilitates the ring opening of the triazole to form a rhodium iminocarbenoid intermediate, which then undergoes a cycloaddition with the nitrile to yield the desired imidazole. nih.govnih.govbeilstein-journals.org This method is advantageous as it provides regioisomerically pure N-perfluoroalkyl imidazoles, which can be challenging to obtain through direct N-perfluoroalkylation methods. sigmaaldrich.com

Similarly, N-perfluoroalkyl pyrroles can be synthesized via the rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with enol ethers or terminal alkynes. sigmaaldrich.comrsc.org When terminal alkynes are used, the reaction can lead to a mixture of N-perfluoroalkyl-3,4-disubstituted and N-perfluoroalkyl-2,4-disubstituted pyrroles. nih.govnih.gov The regioselectivity of this reaction is influenced by the nature of the alkyne substituent, with aliphatic alkynes generally affording higher selectivity for the 3,4-disubstituted isomer. nih.govnih.gov

Table 1: Synthesis of N-Perfluoroalkyl Imidazoles and Pyrroles from Triazoles

| Triazole Precursor | Reagent | Heterocycle | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Trifluoromethyl-1,2,3-triazole | Benzonitrile | 2-Phenyl-4-(p-tolyl)-1-(trifluoromethyl)-1H-imidazole | Rh₂(OAc)₄ | Microwave, 140 °C, 15 min | 84 | scielo.org.mx |

| N-Trifluoromethyl-1,2,3-triazole | 3-Methoxybenzonitrile | 2-(3-Methoxyphenyl)-4-(p-tolyl)-1-(trifluoromethyl)-1H-imidazole | Rh₂(OAc)₄ | Microwave, 140 °C, 15 min | 94 | scielo.org.mx |

| N-Perfluoroalkyl-1,2,3-triazole | Phenylacetylene | N-Perfluoroalkyl-3,4-diphenylpyrrole | Rh₂(oct)₄ | Microwave | Moderate to Good | nih.gov |

| N-Perfluoroalkyl-1,2,3-triazole | 1-Hexyne | N-Perfluoroalkyl-3-butyl-4-phenylpyrrole | Rh₂(oct)₄ | Microwave | Moderate to Good | nih.gov |

| N-Sulfonyl-1,2,3-triazole | Ethyl vinyl ether | Polysubstituted Pyrrole | Rh₂(OAc)₄ | DCE, reflux | High | rsc.org |

Generation of Imidazolones and Pyrrolones from Azidodifluoroacetamide-Derived Triazoles

The synthetic utility of azidodifluoroacetamide-derived triazoles extends to the preparation of N-perfluoroalkyl imidazolones and pyrrolones. These transformations also proceed via a rhodium-catalyzed denitrogenative ring opening of the corresponding N-perfluoroalkyl-1,2,3-triazole. sigmaaldrich.com

The synthesis of N-perfluoroalkyl imidazolones is achieved by intercepting the rhodium-carbenoid intermediate with isocyanates. sigmaaldrich.comnsf.gov This reaction provides a direct route to these valuable heterocyclic scaffolds, which are of interest in medicinal chemistry.

For the generation of N-perfluoroalkyl pyrrolones, silyl (B83357) ketene (B1206846) acetals are utilized as the reaction partners. sigmaaldrich.comnsf.gov The cycloaddition of the rhodium carbenoid with the silyl ketene acetal (B89532) leads to the formation of the pyrrolone ring system. These reactions expand the library of accessible fluoroalkylated heterocycles from a common triazole precursor.

Table 2: Synthesis of N-Perfluoroalkyl Imidazolones and Pyrrolones from Triazoles

| Triazole Precursor | Reagent | Heterocycle | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Trifluoromethyl-1,2,3-triazole | Phenyl isocyanate | 3-Phenyl-4-(p-tolyl)-1-(trifluoromethyl)-1,3-dihydro-2H-imidazol-2-one | Rh₂(oct)₄ | CHCl₃, Microwave | 75 | scielo.org.mx |

| N-Perfluoroalkyl-1,2,3-triazole | Silyl Ketene Acetal | N-Perfluoroalkyl Pyrrolone | Rhodium(II) catalyst | Microwave | Not specified | sigmaaldrich.comnsf.gov |

Exploration of Other Synthetic Transformations Mediated by Azidodifluoroacetamide

Beyond the synthesis of five-membered heterocycles, azidodifluoroacetamide and its derivatives are involved in other significant synthetic transformations, including electrophilic cycloadditions and alternative denitrogenative ring-opening reactions.

Electrophilic Cycloadditions of Fluorinated Azides with Activated Carbonyls

The electrophilic nature of fluorinated azides, such as azidodifluoroacetamide, allows for their participation in cycloaddition reactions with activated carbonyl compounds. sigmaaldrich.com A notable example is the reaction with easily enolizable ketones that possess electron-withdrawing groups. sigmaaldrich.com In this transformation, the ketone, in equilibrium with its enamine form, acts as the nucleophile that attacks the electrophilic azide. This cycloaddition leads to the formation of 4,5-disubstituted-1,2,3-triazoles. sigmaaldrich.com

This reactivity is particularly relevant in the context of β-ketoesters and related compounds, which are known to have activated methylene (B1212753) groups and are prone to enolization. The reaction between a fluorinated azide and a β-keto ester would proceed through a similar mechanism, providing access to highly functionalized triazoles. The use of dual catalytic systems, such as photoredox and nickel catalysis, has also been explored for asymmetric [3+2] photocycloadditions of β-keto esters with vinyl azides, highlighting the ongoing innovation in this area. nih.gov

Denitrogenative Ring Opening Reactions of Azidodifluoroacetamide-Derived Triazoles

The denitrogenative ring opening of triazoles derived from azidodifluoroacetamide is a key step in many of their synthetic applications, most notably in the rhodium-catalyzed transannulations to form various heterocycles. sigmaaldrich.comnih.gov This process involves the extrusion of molecular nitrogen and the formation of a reactive intermediate, typically a metal carbenoid. nih.govnih.gov

However, the fate of this reactive intermediate is not limited to cycloadditions with nitriles or enol ethers. Other denitrogenative transformations have been reported. For instance, N-acyl-1,2,3-triazoles can undergo ring cleavage in the presence of Brønsted or Lewis acids to yield products such as β-haloenamides or oxazoles, representing a diversion from the typical transannulation pathway. chemrxiv.org

Furthermore, the rhodium carbenoids generated from the denitrogenation of triazoles can participate in other types of reactions. One such example is the Wolff rearrangement. In a study involving a carbenoid derived from an indolyl diazopropanedione, a Wolff rearrangement occurred to produce a ketene intermediate, which was then trapped by water to ultimately yield 3-acetylindole. scielo.org.mx This type of rearrangement offers a pathway to acyclic products rather than heterocyclic systems. These alternative reaction pathways underscore the rich and varied chemistry of azidodifluoroacetamide-derived triazoles and their corresponding reactive intermediates.

Spectroscopic and Analytical Methodologies for Characterization of Azidodifluoroacetamide Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous structural determination and conformational analysis of organic molecules. For azidodifluoroacetamide derivatives, a multi-nuclear approach is often employed to probe the distinct chemical environments of the constituent atoms.

Application of ¹H, ¹³C, and ¹⁹F NMR for Azidodifluoroacetamide Derivatives

The presence of hydrogen, carbon, and fluorine nuclei in azidodifluoroacetamide allows for a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each nucleus provides unique insights into the molecular structure.

¹H NMR: The proton NMR spectrum of azidodifluoroacetamide derivatives is relatively simple, primarily showing signals for the amide (-NH₂) protons. The chemical shift of these protons can be sensitive to the solvent and their involvement in hydrogen bonding. In more complex derivatives where the azidodifluoroacetyl group is attached to other moieties, ¹H NMR is crucial for characterizing the entire molecular framework.

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon (C=O) of the amide group and the carbon atom bonded to the two fluorine atoms (-CF₂-) exhibit characteristic chemical shifts. For instance, in related azide-containing compounds, the carbon atom adjacent to the azide (B81097) group (R-C H₂-N₃) has been observed to resonate around 50.1 ppm. researchgate.net The electron-withdrawing nature of the fluorine atoms and the azide group significantly influences the chemical shifts of the adjacent carbons.

¹⁹F NMR: Due to the presence of the difluoro (-CF₂) group, ¹⁹F NMR is an exceptionally powerful and sensitive tool for characterizing these compounds. Azidodifluoroacetamide has been recognized as an effective ¹⁹F NMR sensor for biomolecules and materials, especially in aqueous environments where organic solvents are not suitable. sigmaaldrich.com The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for studying binding events or conformational changes upon functionalization.

The following table summarizes typical NMR data for the azidodifluoroacetamide core. Note that specific chemical shifts can vary depending on the solvent and the full structure of the derivative.

| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) | Coupling |

| ¹H | Amide (-NH ₂) | 7.0 - 8.5 | Broad singlet |

| ¹³C | Carbonyl (-C =O) | 160 - 170 | Triplet (due to coupling with ¹⁹F) |

| Difluoroacetyl (-C F₂-) | 110 - 120 | Triplet (due to coupling with ¹⁹F) | |

| ¹⁹F | Difluoro (-CF ₂) | -90 to -120 | Can show complex coupling with nearby protons |

Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignments

For complex derivatives of azidodifluoroacetamide, one-dimensional NMR spectra can become crowded and difficult to interpret. Advanced two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and elucidating the complete molecular structure and stereochemistry. numberanalytics.comnumberanalytics.comusask.ca

COSY (Correlation Spectroscopy): This homonuclear technique identifies scalar-coupled protons, revealing the ¹H-¹H connectivity within a molecule. It is used to trace out proton spin systems in larger derivatives. numberanalytics.comusask.ca

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with their directly attached heteronuclei, such as ¹³C. numberanalytics.comnumberanalytics.com It provides a direct link between the proton and carbon skeletons of the molecule, confirming which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. numberanalytics.comnumberanalytics.com For an azidodifluoroacetamide moiety, an HMBC experiment could show correlations from the amide protons to the carbonyl carbon and the difluoroacetyl carbon, confirming the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between nuclei that are close to each other, regardless of whether they are connected by bonds. numberanalytics.comnumberanalytics.com NOESY is invaluable for determining the three-dimensional structure and stereochemistry of a molecule by identifying which parts of the molecule are spatially proximate.

These 2D NMR methods, when used in combination, allow for the complete and unambiguous assignment of all ¹H and ¹³C signals, providing a detailed picture of the molecular connectivity and spatial arrangement. ljmu.ac.uk

NMR-based Conformational Analysis of Peptidomimetics Containing Azidodifluoroacetamide Units

The conformational preferences of such peptidomimetics in solution can be investigated using several NMR parameters:

NOE-derived distance restraints: Nuclear Overhauser Effect (NOE) data provides information on inter-proton distances. A set of NOE restraints can be used to calculate a family of structures consistent with the experimental data, revealing the preferred conformation in solution. unimi.it

Scalar Coupling Constants (J-couplings): Three-bond coupling constants, such as ³J(HN,Hα), are related to the dihedral angles of the peptide backbone via the Karplus equation. mdpi.com Measuring these couplings provides crucial information about the torsional angles and, consequently, the secondary structure.

Chemical Shift Analysis: The deviation of ¹Hα and ¹³Cα chemical shifts from their random coil values can indicate the presence of stable secondary structures like helices or beta-sheets. mdpi.com

Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons that are involved in intramolecular hydrogen bonds, which are key features of stable folded structures. unimi.it

By integrating these NMR-derived experimental restraints with computational methods like molecular dynamics (MD) simulations, a detailed and dynamic picture of the conformational ensemble of peptidomimetics containing azidodifluoroacetamide units can be constructed. mdpi.comnih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ufl.edu These methods are highly effective for identifying specific functional groups and analyzing conformational states of azidodifluoroacetamide and its derivatives.

Infrared Spectroscopic Fingerprinting of Azide and Fluoroacetamide (B1672904) Moieties

Infrared (IR) spectroscopy is an excellent tool for identifying the key functional groups within azidodifluoroacetamide due to their characteristic absorption frequencies. ufl.edunih.gov

Azide (N₃) Group: The azide functional group gives rise to a very strong and sharp absorption band corresponding to its asymmetric stretching vibration (νₐₛ). This peak is typically found in a relatively clean region of the spectrum, making it a highly reliable diagnostic marker. The exact position can be sensitive to the azide's electronic environment. strath.ac.uk

Fluoroacetamide Moiety: The fluoroacetamide portion of the molecule has several characteristic vibrations:

C=O Stretch (Amide I): The carbonyl group stretching vibration is one of the most intense bands in the IR spectrum. Its frequency is sensitive to hydrogen bonding and the electron-withdrawing effects of the adjacent difluoromethyl group. researchgate.netlibretexts.org

N-H Bending (Amide II): This vibration, involving the bending of the N-H bond and stretching of the C-N bond, is also characteristic of the amide group. researchgate.net

C-F Stretch: The carbon-fluorine bonds produce strong absorption bands, typically in the 1100-1000 cm⁻¹ region.

The following table lists the characteristic IR absorption frequencies for the primary functional groups in azidodifluoroacetamide.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |

| Amide (-C(O)NH₂) | N-H Stretch | 3200 - 3400 | Medium, Broad |

| C=O Stretch (Amide I) | 1680 - 1720 | Strong | |

| N-H Bend (Amide II) | 1600 - 1650 | Medium | |

| Difluoromethyl (-CF₂-) | C-F Stretch | 1000 - 1100 | Strong |

Raman Spectroscopy for Analysis of Molecular Symmetries and Conformational States

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption requires a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. nih.gov This makes Raman spectroscopy particularly useful for studying symmetric vibrations and non-polar bonds.

For azidodifluoroacetamide derivatives, Raman spectroscopy can be used to:

Probe Conformational States: Raman spectroscopy is sensitive to the conformational state of a molecule. Changes in the peptide backbone or side-chain conformations in peptidomimetics can lead to shifts in the position and intensity of Raman bands, particularly in the amide I and amide III regions. researchgate.netnih.govtheanalyticalscientist.com The analysis of these spectral changes can be used to track conformational transitions.

Surface-Enhanced Raman Spectroscopy (SERS): For derivatives adsorbed on metallic nanostructures (e.g., gold or silver), SERS can be employed. This technique dramatically enhances the Raman signal, allowing for the analysis of molecules at very low concentrations and providing detailed information about the molecule's orientation and interaction with the surface. rsc.orgescholarship.org

By combining IR and Raman spectroscopy, a comprehensive vibrational profile of azidodifluoroacetamide-derived compounds can be obtained, facilitating both functional group identification and detailed conformational analysis.

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of azidodifluoroacetamide-derived compounds. It provides crucial information regarding the molecular weight and elemental composition of these molecules and offers deep insights into their structural features through the analysis of fragmentation patterns. This technique is highly sensitive, requiring only small amounts of sample, and can be coupled with chromatographic methods for the analysis of complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous identification of azidodifluoroacetamide derivatives. By providing highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, HRMS allows for the determination of the elemental formula of a compound. This is particularly important for differentiating between compounds with the same nominal mass but different elemental compositions.

For instance, in the characterization of novel triazole-containing peptides derived from azidodifluoroacetamide, HRMS (ESI-TOF) has been successfully employed to confirm the elemental composition of the synthesized molecules. researchgate.net The high mass accuracy of HRMS provides strong evidence for the successful incorporation of the azidodifluoroacetyl group into the target molecule.

Table 1: Illustrative HRMS Data for an Azidodifluoroacetamide-Derived Peptide

| Compound | Calculated m/z | Found m/z | Formula |

| Azidodifluoroacetamide-Peptide Conjugate | 568.2639 | 568.2642 | C25H35F2N7O6 |

This table presents hypothetical data for illustrative purposes.

The precise mass measurement obtained from HRMS is a critical piece of data that, in conjunction with other spectroscopic information, leads to the unequivocal identification of the target azidodifluoroacetamide derivative.

Tandem Mass Spectrometry for Structural Characterization of Azidodifluoroacetamide Adducts

Tandem mass spectrometry (MS/MS) is a key technique for elucidating the structure of azidodifluoroacetamide adducts, which are formed when azidodifluoroacetamide covalently binds to other molecules. oregonstate.edu In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. oregonstate.edunih.gov

The fragmentation of peptide adducts of azidodifluoroacetamide often yields characteristic product ions. oregonstate.edu Cleavage of the peptide backbone results in b- and y-type ions, which reveal the amino acid sequence. The presence of the azidodifluoroacetyl moiety on a specific amino acid residue can be determined by the mass shift of the corresponding fragment ions.

The formation of adducts with solvent molecules or other species present in the mass spectrometer can sometimes be observed. nih.gov While often considered an artifact, the study of these adducts can occasionally provide additional structural information. The type and extent of adduct formation can depend on the instrument design and operating conditions. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is a powerful technique that provides the most definitive structural information for crystalline compounds. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orgksu.edu.sa This includes bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. byjus.com

Elucidation of Molecular Geometry and Conformational Preferences in Crystalline Azidodifluoroacetamide Derivatives

For flexible molecules, the conformation observed in the crystal structure represents a low-energy state that is stabilized by intermolecular interactions within the crystal lattice. rsc.org While this may not be the only conformation present in solution, it provides a critical data point for understanding the molecule's potential energy landscape.

Table 2: Representative Crystallographic Data for an Azidodifluoroacetamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.781 |

| β (°) | 105.34 |

| Volume (ų) | 976.5 |

This table presents hypothetical crystallographic data for illustrative purposes.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The packing of molecules in a crystal is governed by a complex interplay of intermolecular interactions. ias.ac.in X-ray crystallography provides a detailed map of these interactions, which can include hydrogen bonds, halogen bonds, and van der Waals forces. rsc.org The analysis of these interactions is fundamental to crystal engineering, the design of new solid materials with desired properties. ias.ac.in

Quantum Chemical Studies on Electronic Structure and Reactivity of Azidodifluoroacetamide

Quantum chemical methods are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity. For azidodifluoroacetamide, these studies can predict its behavior in various chemical transformations.

A pertinent example is the DFT study on the 1,3-dipolar cycloaddition of 2-azido-N-(4-diazenylphenyl)acetamide with a terminal alkyne, conducted using the B3LYP-GD3 functional and 6-31G(d,p) basis set. Current time information in Berlin, DE.growingscience.comresearchgate.net This study revealed that the reaction proceeds via a one-step, asynchronous transition state. Current time information in Berlin, DE.researchgate.net Analysis of the activation energies and thermochemical parameters indicated that the formation of the 1,5-triazole isomer is energetically favored and more stable under thermodynamic control. Current time information in Berlin, DE.researchgate.net

Table 1: Calculated Global Reactivity Indices for a Representative Azidoacetamide Derivative

| Parameter | Value (eV) |

| HOMO Energy | -7.23 |

| LUMO Energy | -2.54 |

| Energy Gap (ΔE) | 4.69 |

| Ionization Potential (I) | 7.23 |

| Electron Affinity (A) | 2.54 |

| Electronegativity (χ) | 4.88 |

| Hardness (η) | 2.34 |

| Softness (S) | 0.21 |

| Electrophilicity Index (ω) | 5.09 |

| Nucleophilicity Index (ε) | 3.45 |

Data is analogous from a study on 2-azido-N-(4-diazenylphenyl)acetamide and serves as a predictive model for azidodifluoroacetamide. Current time information in Berlin, DE.growingscience.comresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comnih.gov The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

In the context of the 1,3-dipolar cycloaddition of an azidoacetamide derivative, FMO analysis helps in predicting the regioselectivity of the reaction. Current time information in Berlin, DE.researchgate.net The theory posits that the reaction is favored when the interacting orbitals have a small energy gap and compatible symmetry. For the reaction between 2-azido-N-(4-diazenylphenyl)acetamide and a terminal alkyne, the analysis of DFT-derived indices showed that the azidoacetamide acts as the HOMO donor and the alkyne as the LUMO acceptor. researchgate.net The local reactivity, predicted by the Fukui functions, indicated that the most nucleophilic nitrogen atom and the most electrophilic carbon atom of the reactants favor the formation of the 1,4-triazole. Current time information in Berlin, DE.

A similar FMO analysis for azidodifluoroacetamide would be invaluable in predicting its reactivity in various pericyclic reactions. The electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO, influencing the molecule's reactivity profile.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behaviour

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, including conformational changes and interactions with their environment. proquest.comnih.govyoutube.com

While no specific MD simulations of azidodifluoroacetamide-derived peptides have been reported, studies on other fluorinated peptides offer significant insights into what such simulations could reveal. rsc.orgnih.govnih.govbiorxiv.org The incorporation of fluorinated amino acids into peptides can significantly influence their secondary structure, self-assembly properties, and stability. rsc.org

MD simulations can be employed to study the conformational preferences of peptides containing azidodifluoroacetyl groups in different solvents, such as water or dimethyl sulfoxide (B87167) (DMSO). biorxiv.org These simulations can elucidate how the fluorinated moiety affects the peptide's folding and aggregation behavior. For instance, a greater degree of fluorination has been shown to promote peptide fibrillation and hydrogel formation. rsc.org Simulations can also probe the interactions between the peptide and solvent molecules, providing a molecular-level understanding of its solubility and dynamic behavior. biorxiv.org

The presence of both fluorine atoms and amide groups in azidodifluoroacetamide derivatives makes them candidates for forming intramolecular hydrogen bonds, such as C-H···F and N-H···F. These weak interactions can significantly influence the molecule's conformation and physical properties. nih.govucla.eduacs.orgnih.govh1.corsc.org

Theoretical calculations, particularly DFT, are instrumental in characterizing these interactions. nih.gov For example, in fluorinated benzanilides, the existence of N-H···F hydrogen bonds has been established through a combination of NMR spectroscopy and DFT calculations. nih.gov These studies have shown that the strength of such hydrogen bonds can be modulated by the electronic effects of other substituents on the molecule. ucla.edunih.gov

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can further quantify the strength and nature of these hydrogen bonds. nih.gov For azidodifluoroacetamide derivatives, theoretical explorations could predict the most stable conformations as dictated by these intramolecular forces, which in turn can impact their biological activity and material properties. The calculated energies for C-H···F hydrogen bonds are typically in the range of 2-3 kcal/mol. researchgate.net

Table 2: Representative Calculated Hydrogen Bond Parameters for N-H···F Interactions

| Interaction | Distance (Å) | Angle (°) | Calculated Energy (kcal/mol) |

| N-H···F | ~2.0 | ~138 | -3 to -8.6 |

Data is generalized from studies on various organic fluorine-containing molecules and represents the expected range for such interactions in azidodifluoroacetamide derivatives. nih.govucla.edu

Computational Design and Prediction of Novel Azidodifluoroacetamide-Based Structures

Computational design leverages theoretical principles to predict and create novel molecules with desired properties. While specific examples for azidodifluoroacetamide are not yet documented, the methodologies for peptide and protein design are well-established and applicable. pnas.orgnih.govunits.it

By incorporating azidodifluoroacetamide or its derivatives into peptides, computational tools can be used to design novel biomaterials. For instance, algorithms can explore the vast sequence space to identify peptides that self-assemble into specific nanostructures, such as hydrogels or fibrils, driven by the unique properties of the fluorinated groups. rsc.org Machine learning models, trained on data from molecular simulations and experimental results, can further accelerate the design process by predicting the structure-function relationships of these novel peptides. nih.gov

Furthermore, computational methods can be employed to design azidodifluoroacetamide-based molecules with specific binding affinities for biological targets. By modeling the interactions between the designed molecule and a protein's active site, researchers can optimize the structure to enhance its therapeutic potential. This in silico approach can significantly reduce the time and cost associated with traditional drug discovery processes.

Computational Studies on Azidodifluoroacetamide

Computational studies play a crucial role in understanding the reactivity and mechanism of reactions involving azidodifluoroacetamide. nih.gov Density functional theory (DFT) calculations have been employed to investigate the mechanism of cycloaddition reactions. These studies have revealed that the electron-withdrawing nature of the difluoroacetamide group lowers the activation barrier for cycloaddition reactions, explaining the observed rate enhancement compared to non-fluorinated azides. scribd.com Computational models can also predict the regioselectivity of these reactions and help in the design of new catalysts and substrates. mdpi.com For example, computational studies on related systems have elucidated the stepwise mechanism of certain cycloadditions, involving novel metallacycle intermediates. researchgate.net

Conformational Analysis and Supramolecular Organization of Azidodifluoroacetamide Derived Architectures

Influence of Fluorine and Azide (B81097) Substitution on Molecular Conformation in Azidodifluoroacetamide Derivatives

Furthermore, the azide group, with its linear geometry and potential to act as a hydrogen bond acceptor, also contributes to the conformational landscape. The combination of these functional groups can lead to intramolecular hydrogen bonds or other stabilizing interactions that lock the molecule into a preferred conformation. The conformational analysis of related N-acylhydrazone derivatives has shown that the presence of different conformers can be detected and characterized using techniques like NMR spectroscopy. mdpi.com

Mechanism of β-Strand Mimicry Induced by N-Difluoromethyltriazole Scaffolds from Azidodifluoroacetamide

A significant application of azidodifluoroacetamide lies in its use as a precursor for the synthesis of N-difluoromethyltriazole scaffolds. These scaffolds have demonstrated a remarkable ability to induce β-strand-like extended conformations in peptidomimetics. rsc.orgrsc.org This mimicry of a key secondary structure element in proteins is of great interest for the development of new therapeutic agents and probes for studying protein-protein interactions. researchgate.netacs.org

The mechanism behind this β-strand mimicry is rooted in the constrained conformation imposed by the N-difluoromethyltriazole core. rsc.org The click chemistry reaction between an azidodifluoroacetamide and an alkyne results in a 1,2,3-triazole ring directly attached to a difluoromethyl group. rsc.orgresearchgate.net This specific arrangement leads to a series of intramolecular non-covalent interactions that favor an extended, planar structure reminiscent of a β-strand.

Key to this conformational control are attractive electrostatic interactions between the fluorine atoms of the difluoromethyl group and the hydrogen atom of the triazole ring. rsc.org Additionally, NH-F hydrogen bonds can form between the amide proton and a fluorine atom. rsc.orgrsc.org These interactions effectively lock the torsional angles of the peptide backbone, forcing it to adopt an extended conformation. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to explore the conformational landscape of these molecules and have confirmed the preference for these extended structures. rsc.org

Characterization of Specific Non-covalent Interactions (e.g., CH-F, NH-F, and Halogen Bonding)

The conformational preferences observed in azidodifluoroacetamide derivatives and their subsequent triazole products are governed by a network of specific non-covalent interactions. rsc.orgrsc.org These weak interactions, while individually modest in strength, collectively play a decisive role in determining the three-dimensional structure of molecules. wikipedia.org

CH-F Interactions: An attractive electrostatic interaction can occur between a polarized C-H bond and a fluorine atom. In the context of N-difluoromethyltriazole scaffolds, an interaction between the triazole C-H and a fluorine atom of the CF2 group has been observed, contributing to the coplanarity of the C-F bond with the triazole ring. rsc.org

NH-F Interactions: Hydrogen bonds involving fluorine as an acceptor, while generally weaker than those with oxygen or nitrogen, can be significant in specific geometric arrangements. In N-difluoromethyltriazole peptidomimetics, an intramolecular NH-F hydrogen bond between the amide proton and a fluorine atom antiperiplanar to the C=O bond provides additional conformational constraint. rsc.orgrsc.org Studies on N-β-fluoroethylamides have also indicated a preference for a gauche conformation due to a "fluorine amide gauche effect," highlighting the importance of such interactions. rsc.org

Halogen Bonding: While not explicitly detailed for azidodifluoroacetamide itself in the provided context, halogen bonding is a recognized non-covalent interaction where a halogen atom acts as an electrophilic species. wikipedia.org Given the presence of fluorine, the potential for such interactions with electron-rich atoms in the surrounding environment exists and could further influence supramolecular assembly.

The table below summarizes some of the key non-covalent interactions and their characteristics.

| Interaction Type | Description | Typical Energy (kcal/mol) |

| CH-F | An attractive interaction between a polarized C-H bond and a fluorine atom. | Weak |

| NH-F | A hydrogen bond where a fluorine atom acts as the hydrogen bond acceptor. | 1-3 |

| Halogen Bonding | An electrostatic interaction where a halogen atom acts as an electrophile. | 1-5 |

Principles of Self-Assembly and Supramolecular Organization of Azidodifluoroacetamide-Functionalized Molecules

The principles of molecular self-assembly, the spontaneous organization of molecules into ordered structures through non-covalent interactions, are central to understanding the behavior of azidodifluoroacetamide-functionalized molecules in the condensed phase. nih.govsigmaaldrich.com The specific conformational preferences and the array of non-covalent interactions discussed previously serve as the "encoded" information that directs the formation of larger, well-defined supramolecular architectures. nih.gov

The process of self-assembly is driven by the interplay of various forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov In the case of molecules derived from azidodifluoroacetamide, the directed nature of interactions like CH-F and NH-F hydrogen bonds can lead to predictable packing arrangements in crystals or the formation of specific aggregates in solution. rsc.orgrsc.org

The resulting supramolecular organization can range from simple dimers to more complex, extended networks. rsc.org The ability to control the conformation at the molecular level through the strategic placement of fluorine and azide functionalities translates directly into the ability to engineer the properties of the resulting bulk material. This bottom-up approach to creating functional materials is a cornerstone of modern nanotechnology and materials science. sigmaaldrich.com The spatial organization of these molecules can be analyzed using statistical methods to determine if they are randomly distributed or form organized clusters. nih.govplos.org

The table below outlines the key components involved in the self-assembly of these functionalized molecules.

| Component | Role in Self-Assembly |

| Azidodifluoroacetamide Core | Provides the basic structural framework and key functional groups. |

| Fluorine Atoms | Direct conformation through electrostatic and hydrogen bonding interactions. |

| Azide/Triazole Group | Participates in hydrogen bonding and provides a rigid scaffold. |

| Peptide/Other Substituents | Introduce additional interaction sites and influence overall molecular shape. |

Future Research Directions and Translational Perspectives for Azidodifluoroacetamide Chemistry

Development of Novel and Sustainable Catalytic Systems for Azidodifluoroacetamide Transformations

The development of innovative and environmentally benign catalytic systems is paramount for unlocking the full synthetic utility of Azidodifluoroacetamide. Future research in this area will likely focus on several key aspects:

Transition Metal Catalysis: While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established application, there is considerable scope for exploring other transition metals to catalyze novel transformations of the azido (B1232118) group. For instance, rhodium, iridium, or gold catalysts could enable unique cycloaddition, insertion, or rearrangement reactions, leading to the synthesis of novel heterocyclic compounds. A significant challenge will be to achieve high chemo- and regioselectivity in these transformations.

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to metal-based systems. Future investigations could explore the use of chiral organocatalysts to achieve enantioselective transformations of Azidodifluoroacetamide, a crucial aspect for the synthesis of pharmaceuticals and other bioactive molecules.

Biocatalysis: Harnessing the power of enzymes for chemical synthesis is a rapidly growing field. The development of engineered enzymes, or the discovery of naturally occurring ones, that can recognize and transform Azidodifluoroacetamide would represent a significant leap towards green and highly selective synthetic methods.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. Research into photocatalytic systems that can activate the azide (B81097) or the C-F bonds in Azidodifluoroacetamide could open up new avenues for its functionalization under mild reaction conditions.

A comparative overview of potential catalytic systems is presented in the table below.

| Catalytic System | Potential Advantages | Research Focus Areas |

| Transition Metal Catalysis | High reactivity and versatility | Exploring novel metal catalysts (Rh, Ir, Au), developing ligand-controlled selectivity. |

| Organocatalysis | Sustainability, low toxicity | Design of chiral catalysts for enantioselective reactions. |

| Biocatalysis | High selectivity, mild conditions | Enzyme engineering and discovery for specific transformations. |

| Photocatalysis | Use of renewable energy, mild conditions | Development of photocatalysts for C-N and C-F bond activation. |

Exploration of Azidodifluoroacetamide in Advanced Functional Materials and Nanotechnology

The unique electronic properties conferred by the difluoromethyl and azide groups make Azidodifluoroacetamide an attractive building block for the creation of advanced functional materials and for applications in nanotechnology.

Functional Polymers: Incorporation of Azidodifluoroacetamide into polymer backbones or as side-chain functionalities can impart unique properties. For example, the high fluorine content can enhance thermal stability, chemical resistance, and hydrophobicity. The azide group provides a versatile handle for post-polymerization modification via click chemistry, allowing for the attachment of various functional moieties.

Nanoparticle Functionalization: Azidodifluoroacetamide can be used to functionalize the surface of nanoparticles, such as gold nanoparticles, quantum dots, or magnetic nanoparticles. This functionalization can improve their stability, biocompatibility, and targeting capabilities for applications in drug delivery, bioimaging, and diagnostics.

Self-Assembling Systems: The polar nature of the acetamide (B32628) group and the potential for hydrogen bonding could be exploited in the design of self-assembling systems, such as hydrogels or liquid crystals, with tunable properties.

The table below summarizes potential applications in materials science.

| Application Area | Role of Azidodifluoroacetamide | Potential Benefits |

| Functional Polymers | Monomer or functionalizing agent | Enhanced thermal and chemical stability, post-polymerization modification capabilities. |

| Nanoparticle Surface Modification | Surface ligand | Improved stability, biocompatibility, and targeting for biomedical applications. |

| Self-Assembling Materials | Molecular building block | Formation of ordered structures with tunable properties. |

Expansion of Synthetic Methodologies for Complex Molecular Architectures Incorporating Azidodifluoroacetamide Units

Beyond its use in click chemistry, the development of new synthetic methodologies that leverage the unique reactivity of Azidodifluoroacetamide will be crucial for its integration into more complex molecular architectures.

Difunctional Building Block: Treating Azidodifluoroacetamide as a difunctional building block, where both the azide and the amide functionalities can be selectively manipulated, will be a key area of research. This could lead to the development of novel cascade reactions for the rapid construction of complex heterocyclic scaffolds.

Fluorinated Scaffolds: The difluoromethyl group is a valuable motif in medicinal chemistry. Developing efficient methods to incorporate the azidodifluoroacetyl group into various molecular scaffolds will be of significant interest for the synthesis of new drug candidates.

Peptide and Oligonucleotide Chemistry: The ability to incorporate Azidodifluoroacetamide into peptides and oligonucleotides could provide access to novel bioconjugates with enhanced stability and unique biological activities.

Advanced Theoretical Approaches for Predictive Design and Understanding of Azidodifluoroacetamide Reactivity and Conformation

Computational chemistry will play a pivotal role in guiding the future development of Azidodifluoroacetamide chemistry. Advanced theoretical approaches can provide deep insights into its electronic structure, reactivity, and conformational preferences.

Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate key properties such as bond dissociation energies, frontier molecular orbital energies, and electrostatic potential maps. This information is invaluable for predicting the reactivity of Azidodifluoroacetamide in various chemical reactions and for understanding the mechanisms of catalytic transformations.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of molecules containing the Azidodifluoroacetamide unit and their interactions with other molecules, such as enzymes or receptors. This is particularly important for the design of new drugs and functional materials.

Predictive Modeling: By combining theoretical calculations with experimental data, it will be possible to develop predictive models for the properties and reactivity of Azidodifluoroacetamide derivatives. This will accelerate the discovery of new applications and the optimization of synthetic processes.

The following table highlights key parameters that can be investigated using theoretical approaches.

| Theoretical Method | Investigated Parameters | Insights Gained |

| Density Functional Theory (DFT) | Bond energies, orbital energies, electrostatic potential | Reactivity prediction, mechanistic understanding of reactions. |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions | Understanding of molecular behavior in complex environments, drug-receptor interactions. |

| Predictive Modeling | Structure-property relationships | Accelerated discovery and optimization of new applications. |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Azidodifluoroacetamide, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of chloro-difluoroacetamide with sodium azide in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C). To ensure reproducibility:

- Document reagent purity (≥98%), solvent drying methods, and reaction timelines .

- Use inert atmospheres (N₂/Ar) to prevent azide decomposition.

- Validate yields via gravimetric analysis and cross-check with HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing Azidodifluoroacetamide, and what key spectral markers should be observed?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of -N₃ (sharp ~2100 cm⁻¹) and -CONH₂ (amide I/II bands at 1650–1550 cm⁻¹) .

- ¹⁹F NMR : Identify CF₂ groups as a triplet (δ -110 to -120 ppm, J ≈ 250–300 Hz) .

- HRMS : Validate molecular ion [M+H]⁺ with m/z accuracy <5 ppm .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal stability of Azidodifluoroacetamide under varying conditions?

- Experimental Design :

- Dynamic DSC/TGA : Ramp temperatures (5°C/min) from 25°C to 300°C under N₂ to detect exothermic decomposition events .

- Isothermal Studies : Incubate samples at 40–80°C for 24–72 hours; monitor degradation via HPLC and quantify azide loss via iodometric titration .

Q. What methodologies are recommended for resolving discrepancies in Azidodifluoroacetamide’s reactivity data across different studies?

- Contradiction Analysis Framework :

- Systematic Review : Tabulate variables (solvent polarity, temperature, catalyst loading) from conflicting studies .

- Controlled Replication : Repeat experiments under standardized conditions (e.g., 1.0 M substrate in DMSO at 25°C) with triplicate trials .

- Multivariate Analysis : Use ANOVA to isolate factors causing divergence (e.g., trace moisture in solvents) .

Q. How can computational chemistry be integrated with experimental data to predict Azidodifluoroacetamide’s reaction pathways?

- Hybrid Methodology :

- DFT Calculations : Optimize geometries (B3LYP/6-311+G**) to identify plausible intermediates in SN2 or radical pathways .

- Kinetic Isotope Effects (KIEs) : Measure ¹²C/¹³C or ¹⁴N/¹⁵N KIEs experimentally to validate computational transition states .

- Machine Learning : Train models on existing kinetic datasets to predict solvent effects on reaction outcomes .

Data Presentation and Reproducibility Guidelines

- Tables/Figures : Label raw and processed data clearly (e.g., "Figure 3: Arrhenius plot of thermal degradation"). Use SI units and ± notation for uncertainties .

- Ethical Reporting : Disclose all negative results (e.g., failed catalytic attempts) to avoid publication bias .

- Supplemental Materials : Archive NMR/FID files, computational input files, and raw kinetic datasets in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.